Dimethyl (3,3-diethylbutyl)malonate

Übersicht

Beschreibung

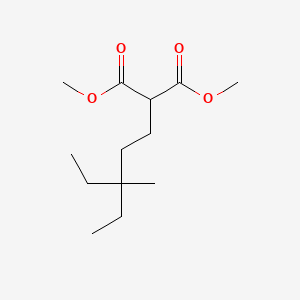

Dimethyl (3,3-diethylbutyl)malonate is an organic compound with the chemical formula C16H30O4 and CAS registry number 73049-73-7 . . This colorless liquid is primarily used in organic synthesis due to its reactivity and versatility.

Wissenschaftliche Forschungsanwendungen

Dimethyl (3,3-diethylbutyl)malonate is used in various scientific research applications, including:

Organic Synthesis: As a building block for synthesizing complex molecules

Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients

Material Science: Used in the development of new materials with specific properties

Safety and Hazards

Safety data sheets recommend avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation of Dimethyl (3,3-diethylbutyl)malonate . It should be kept away from open flames, hot surfaces, and sources of ignition. Use of spark-proof tools and explosion-proof equipment is recommended .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl (3,3-diethylbutyl)malonate can be synthesized through the malonic ester synthesis. This process involves the deprotonation of diethyl malonate with a base such as sodium ethoxide in ethanol, forming an enolate ion. The enolate ion then undergoes alkylation with an alkyl halide, such as 3,3-diethylbutyl bromide, in an S_N2 reaction . The reaction conditions typically include:

Base: Sodium ethoxide in ethanol

Temperature: Room temperature to slightly elevated temperatures

Reaction Time: Several hours to ensure complete alkylation

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reactors: Large-scale reactors with precise temperature and pressure control

Purification: Distillation and recrystallization to obtain high-purity product

Safety Measures: Proper handling of reagents and waste management to ensure safety and environmental compliance

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl (3,3-diethylbutyl)malonate undergoes several types of chemical reactions, including:

Alkylation: Formation of new C-C bonds through S_N2 reactions with alkyl halides

Hydrolysis: Conversion to malonic acid derivatives under acidic or basic conditions

Decarboxylation: Loss of CO2 upon heating, forming substituted monocarboxylic acids

Common Reagents and Conditions

Alkylation: Sodium ethoxide, alkyl halides

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide

Decarboxylation: Heating in the presence of acid

Major Products

Alkylation: Substituted malonic esters

Hydrolysis: Malonic acid derivatives

Decarboxylation: Substituted monocarboxylic acids

Wirkmechanismus

The mechanism of action of Dimethyl (3,3-diethylbutyl)malonate involves its reactivity as an ester. The compound can undergo nucleophilic substitution reactions, where the ester group is attacked by nucleophiles, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethyl malonate: A simpler ester with similar reactivity but without the branched alkyl chain

Dimethyl malonate: Another ester with two methyl groups instead of the branched alkyl chain

Uniqueness

Dimethyl (3,3-diethylbutyl)malonate is unique due to its branched alkyl chain, which can influence its reactivity and the properties of the products formed. This makes it a valuable compound in organic synthesis and other applications where specific structural features are required.

Eigenschaften

IUPAC Name |

dimethyl 2-(3-ethyl-3-methylpentyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-6-13(3,7-2)9-8-10(11(14)16-4)12(15)17-5/h10H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUDWMLXCFRVDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)CCC(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Tryptones | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18462 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

73049-73-7 | |

| Record name | Peptones | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Peptones | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexahydropyrazino[1,2-c][1,3]thiazin-2(6H)-amine](/img/structure/B564150.png)

![3,4,5,10,15-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B564153.png)

![5-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methoxybenzo[b]thiophene-2-carboxamide dihydrochloride](/img/structure/B564154.png)

![1,4-Dioxa-2,7-diazaspiro[4.4]nonane](/img/structure/B564162.png)